molecular formula C5H2Br2N2O2 B1430769 2,5-Dibromo-4-nitropyridine CAS No. 221241-31-2

2,5-Dibromo-4-nitropyridine

Cat. No. B1430769
M. Wt: 281.89 g/mol
InChI Key: QQNCRXJHMWJGQK-UHFFFAOYSA-N
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Description

“2,5-Dibromo-4-nitropyridine” is a chemical compound with the CAS Number: 221241-31-2 . It has a molecular weight of 281.89 and a linear formula of C5H2Br2N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-4-nitropyridine” is represented by the linear formula C5H2Br2N2O2 . The InChI code for this compound is 1S/C5H2Br2N2O2/c6-4-1-3 (9 (10)11)2-5 (7)8-4/h1-2H .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Physical And Chemical Properties Analysis

“2,5-Dibromo-4-nitropyridine” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Electrochemical Reduction Studies

2,5-Dibromo-4-nitropyridine has been investigated in studies focusing on the electrochemical reduction of nitro compounds. In one study, the reduction mechanism of 4-nitropyridine in an aqueous medium was explored, revealing insights into the electrochemical behavior of such compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Peptide Activation

The compound has also been utilized in biochemical applications, such as the activation of the thiol function of cysteine in peptides for asymmetric disulfide formation. This application demonstrates its utility in the field of peptide chemistry and protein engineering (Rabanal, DeGrado, & Dutton, 1996).

Vibrational and Structural Analysis

Research has also been conducted on the conformational stability and vibrational analysis of nitropyridine derivatives, using techniques like infrared absorption and Raman spectroscopy. These studies contribute to the understanding of molecular stability and bond strength in such compounds (Balachandran, Lakshmi, & Janaki, 2012).

Applications in Coordination Chemistry

Another study highlighted the synthesis of 4,4'-dibromo-2,2'-bipyridine from nitroazine N-oxide, underscoring the compound's relevance in creating building blocks for coordination chemistry and materials science (Garcia-Lago, Alonso-Gómez, Sicre, & Cid, 2008).

Crystal Engineering

The use of nitropyridine derivatives in crystal engineering, specifically in designing noncentrosymmetric structures for potential applications in optics and materials science, has been a significant area of research (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).

Safety And Hazards

The safety information for “2,5-Dibromo-4-nitropyridine” includes several hazard statements: H302-H315-H320-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on prevention, response, storage, and disposal .

properties

IUPAC Name

2,5-dibromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNCRXJHMWJGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855954
Record name 2,5-Dibromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-nitropyridine

CAS RN

221241-31-2
Record name 2,5-Dibromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-4-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhang, LY Liao, F Zhang… - The Journal of Organic …, 2013 - ACS Publications
A facile arylation, alkenylation, and alkylation of functionalized 2-halopyridine N-oxides with various Grignard reagents was developed. It represented a highly efficient and selective C–…
Number of citations: 40 pubs.acs.org

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